molecular formula C6H7N3 B7904708 5H,6H,7H-Pyrrolo[2,3-B]pyrazine

5H,6H,7H-Pyrrolo[2,3-B]pyrazine

Cat. No.: B7904708
M. Wt: 121.14 g/mol
InChI Key: IKODPGBBYKAAFB-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrrolo[2,3-B]pyrazine is a fused bicyclic heterocycle comprising a pyrrole ring fused with a pyrazine moiety. Its tautomeric forms (5H, 6H, and 7H) arise from hydrogen shifts across the nitrogen atoms (). This scaffold is notable for its electron-deficient nature, enabling interactions with kinases via hydrogen bonding and π-π stacking (). It serves as a critical pharmacophore in kinase inhibitors targeting FGFR1, Bruton’s tyrosine kinase (BTK), and ATR, with compounds like RP107 demonstrating submicromolar activation of cystic fibrosis transmembrane conductance regulator (CFTR) channels .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-8-6-5(1)7-3-4-9-6/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODPGBBYKAAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-Pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For instance, metal-catalyzed conditions are often employed for C-H arylation reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted pyrrolopyrazines, which may exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolo[2,3-b]pyrazine derivatives. For instance, a series of 6-amino-5H-pyrrolo[3,2-b]pyrazine derivatives were synthesized and tested against cultured human tumor cell lines. One compound exhibited significant antiproliferative activity with GI50 values of 14 nM for renal cancer (RXF 393) and 82 nM for breast cancer (BT-549) cell lines. Molecular docking studies indicated that these compounds interact effectively with cyclin-dependent kinases, which are crucial in regulating cell cycle progression and are often dysregulated in cancer .

Table 1: Antiproliferative Activity of Pyrrolo[2,3-b]pyrazine Derivatives

CompoundCell LineGI50 (nM)
4jRXF 393 (Renal)14
4jBT-549 (Breast)82

Kinase Inhibition

Pyrrolo[2,3-b]pyrazine derivatives have also been identified as selective inhibitors of Janus kinases (JAKs) and spleen tyrosine kinase (SYK), which play significant roles in various autoimmune and inflammatory diseases. A patent describes novel pyrrolopyrazine derivatives that selectively inhibit JAK3 and are proposed for treating conditions such as asthma and other inflammatory diseases. The ability to modulate kinase activity through small molecule inhibitors makes these compounds valuable in drug design targeting signaling pathways associated with disease states .

Table 2: Kinase Inhibition Profile of Pyrrolo[2,3-b]pyrazine Derivatives

CompoundTarget KinaseSelectivityApplication
Compound AJAK3SelectiveAutoimmune diseases
Compound BSYKSelectiveInflammatory diseases

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another significant application of pyrrolo[2,3-b]pyrazine is its role as an FGFR inhibitor. Abnormalities in FGFR signaling are implicated in various cancers. A study discovered a new series of pyrrolo[2,3-b]pyrazine FGFR inhibitors that showed promising results in inhibiting FGFR1 activity with an enzymatic assay yielding IC50 values around 85 nM. The structural optimization of these compounds demonstrated that specific steric characteristics enhance binding affinity to the FGFR target .

Table 3: FGFR Inhibition Activity of Pyrrolo[2,3-b]pyrazine Derivatives

CompoundTarget KinaseIC50 (nM)
Compound CFGFR185

Cystic Fibrosis Treatment

Additionally, certain derivatives have shown potential in treating cystic fibrosis by activating the cystic fibrosis transmembrane conductance regulator (CFTR). One notable compound from the pyrrolo[2,3-b]pyrazine family demonstrated submicromolar affinity for activating CFTR channels in various epithelial cell types. This suggests that these compounds could be beneficial for patients with CF mutations that impair CFTR function .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Core Structure Key Substituents/Modifications Electronic Properties
5H,6H,7H-Pyrrolo[2,3-B]pyrazine Pyrrole + pyrazine Sulfonyl, aryl, alkyl (e.g., compound 46 in ) Highly electron-deficient; supports kinase hinge-binding
Pyrido[2,3-b]pyrazine Pyridine + pyrazine Halogens, aryl groups (e.g., 8-iodo derivatives in ) Moderate electron deficiency; used in fluorescence and medicinal chemistry
Thieno[2,3-b]pyrazine Thiophene + pyrazine Chlorine, methoxy, methyl (e.g., compounds 7a–7i in ) Enhanced lipophilicity; modulates anticancer activity
Dipyrrolo[2,3-b:2',3'-e]pyrazine (PzDP) Two pyrroles + pyrazine Electron-withdrawing groups (e.g., diones in ) Strong acceptor for charge-transfer states; used in solar cells

Key Differences :

  • Electron Deficiency: The pyrrolo[2,3-b]pyrazine core is more electron-deficient than pyrido or thieno analogs due to the absence of aromatic stabilization in the pyrrole ring .
  • Binding Interactions: Sulfonyl-substituted pyrrolo[2,3-b]pyrazines (e.g., compound 46) form hydrogen bonds with kinase hinge regions (Ala564 in FGFR1), while thieno analogs rely on hydrophobic interactions .

Challenges :

  • Regioselectivity : Pyrrolo[2,3-b]pyrazine synthesis requires precise control to avoid isomerization (e.g., 3-chloro vs. 2-chloro derivatives in ).
  • Functionalization: Thieno[2,3-b]pyrazines face limitations in introducing polar groups without compromising lipophilicity .

Biological Activity

5H,6H,7H-Pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrazine ring structure. Its molecular formula is C₇H₈N₄, with a molecular weight of approximately 152.17 g/mol. This unique structure contributes to its biological activity profile, making it a subject of interest in pharmaceutical research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication. For instance, T-1106, a pyrazine derivative related to this compound, demonstrated significant antiviral efficacy against yellow fever virus (YFV) in animal models with minimal effective doses reported at 32 mg/kg/day .
  • Antitumor Properties : Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell growth. For example, bis-steroidal pyrazines derived from similar structures showed significant inhibition of human cancer cell lines .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways. This includes Bruton’s tyrosine kinase and focal adhesion kinase. Such interactions suggest its utility in treating diseases where these kinases are implicated .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific molecular targets within cells:

  • Enzyme Interaction : The compound is believed to interact with enzymes involved in critical signaling pathways. For instance, preliminary studies indicate that it may inhibit serine/threonine kinases and other related enzymes .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrrolo[2,3-b]pyrazines has revealed that modifications to the chemical structure can enhance or diminish biological activity. This insight is crucial for developing more potent derivatives with targeted therapeutic effects .

Case Studies

  • Antiviral Efficacy : A study on T-1106 demonstrated its effectiveness in improving survival rates in hamsters infected with YFV when administered post-infection. The study highlighted the compound's favorable safety profile and bioavailability .
  • Cancer Cell Growth Inhibition : In vitro studies have shown that certain derivatives of pyrrolo[2,3-b]pyrazines significantly inhibited the growth of various cancer cell lines. These findings support further investigation into their potential as anticancer agents .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound/DerivativeModel/SystemKey Findings
AntiviralT-1106Hamster modelImproved survival post-YFV infection
AntitumorBis-steroidal pyrazinesHuman cancer cell linesSignificant growth inhibition observed
Kinase InhibitionVarious derivativesEnzymatic assaysInhibition of Bruton’s tyrosine kinase

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer : Pyrrolo[2,3-b]pyrazine derivatives can be synthesized via multi-step reactions involving halogenation, Sonogashira coupling, and Suzuki-Miyaura cross-coupling. For example, iodinated derivatives are prepared using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) or acetone. Subsequent coupling with alkynes (e.g., trimethylsilylacetylene) or aryl boronic acids is mediated by Pd(PPh₃)₂Cl₂/CuI catalysts under inert conditions . Modular approaches, such as domino reactions with vinyl azides, offer efficient routes to fused pyrrolopyrazine scaffolds .

Q. How can pyrrolo[2,3-b]pyrazine derivatives be characterized structurally and electronically?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. Aggregation effects in solution can be monitored via chemical shift changes .
  • UV-Vis Spectroscopy : Measures π-conjugation length and electronic transitions. Absorption edges correlate with LUMO energy levels in acene-type derivatives .
  • Cyclic Voltammetry (CV) : Determines redox behavior and electron affinity (n-type properties). LUMO levels are calculated from reduction potentials .

Q. What biochemical pathways are influenced by pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer : These compounds modulate pathways such as:

  • Apoptosis : Derivatives like 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine inhibit receptor-interacting protein kinase 1 (RIPK1), affecting necroptosis .
  • DNA Topoisomerase Inhibition : Pyrazine-based scaffolds intercalate DNA or block enzyme activity, showing anticancer potential .
  • Inflammatory Signaling : Tetramethylpyrazine analogs reduce nitric oxide (NO) production in leukocytes, suggesting anti-inflammatory mechanisms .

Advanced Research Questions

Q. How can molecular dynamics simulations improve understanding of pyrrolo[2,3-b]pyrazine reactivity?

  • Methodological Answer : The multiconfiguration time-dependent Hartree (MCTDH) method models nuclear motion in all 24 vibrational modes of pyrazine derivatives. This approach accurately predicts S₁/S₂ excited-state coupling and reproduces experimental absorption spectra. Symmetry considerations are critical for realistic simulations .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of pyrrolo[2,3-b]pyrazine analogs?

  • Methodological Answer :

  • Electrophilic Tuning : Substituents like electron-withdrawing groups (EWGs) enhance catalytic activity in graphite-conjugated pyrazines (GCPs). A 70-fold increase in oxygen reduction rates is achieved via para-substituted phenylenediamine precursors .
  • Steric Effects : Bulky tert-butyl groups in pyrene-linked derivatives suppress aggregation, improving solubility and charge transport .
  • Quantum Mechanical Calculations : Density functional theory (DFT) optimizes substituent placement for target binding, as seen in p38 MAP kinase inhibitors .

Q. How do pyrrolo[2,3-b]pyrazine derivatives interact with protein targets?

  • Methodological Answer : Co-crystallization studies reveal:

  • Hydrogen Bonding : Pyrazine nitrogen atoms act as acceptors with backbone amides (e.g., kinase ATP-binding sites) .
  • π-Interactions : Aromatic stacking with phenylalanine/tyrosine residues stabilizes ligand-receptor complexes .
  • Metal Coordination : Reduced pyrazine ligands in CrCl₂(pyrazine)₂ transfer electrons to Cr(III), enabling magnetic coupling and conductivity .

Q. What computational methods predict electronic properties of pyrrolo[2,3-b]pyrazine materials?

  • Methodological Answer :

  • Ellipsometry : Measures dielectric constants (ε) of substrates (e.g., silver ε = 3.6 + 0.15i at 3800 Å) to model energy transfer in pyrazine-metal systems .
  • CPS Theory : Calculates distance-dependent phosphorescence decay rates for pyrazine adsorbed on argon-coated silver .
  • Bandgap Engineering : Molecular length inversely correlates with LUMO energy in acene-type ribbons (−3.24 eV to −3.78 eV), enabling n-type semiconductor design .

Q. How does steric/electronic modification affect stability in laboratory settings?

  • Methodological Answer :

  • Degradation Monitoring : HPLC tracks temporal changes in RIPK1 inhibitory activity. Stability is enhanced by hydrophobic substituents (e.g., sulfonyl groups) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds in conductive polymers like CrCl₂(pyrazine)₂ .

Data Contradictions and Validation

  • Aggregation vs. Solubility : Longer acene-type pyrazines exhibit stronger aggregation (NMR/UV-Vis) but reduced solubility. Bulky substituents mitigate this .
  • Electron Transfer Mechanisms : Cr(II)-pyrazine systems show conflicting reports on electron localization vs. delocalization. XAS and DFT clarify ligand-to-metal charge transfer .

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